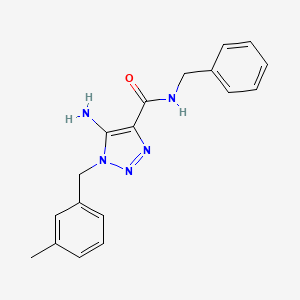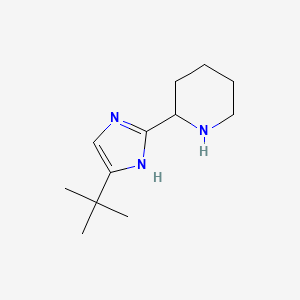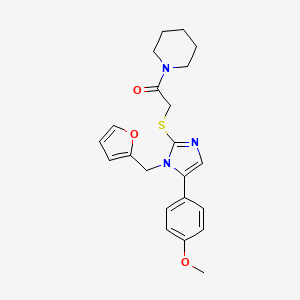![molecular formula C17H28N2 B2468909 2-[4-(Tert-butyl)phényl]-2-pipéridylethylamine CAS No. 927975-12-0](/img/structure/B2468909.png)
2-[4-(Tert-butyl)phényl]-2-pipéridylethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethan-1-amine is an organic compound that belongs to the class of amines It features a piperidine ring attached to an ethanamine backbone, with a tert-butylphenyl group as a substituent
Applications De Recherche Scientifique
2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as increased stability or unique electronic characteristics.
Biological Research: It can serve as a ligand or probe in biochemical assays to study receptor-ligand interactions and other biological processes.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethan-1-amine typically involves the following steps:
Formation of the Ethanamine Backbone: The ethanamine backbone can be synthesized through the reductive amination of an appropriate aldehyde or ketone with ammonia or an amine.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a halogenated ethanamine reacts with piperidine.
Attachment of the tert-Butylphenyl Group: The tert-butylphenyl group can be attached through Friedel-Crafts alkylation, where a tert-butylbenzene derivative reacts with the ethanamine backbone in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethan-1-amine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the amine group, potentially converting it to an amide or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the tert-butylphenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as halides, alkoxides, and amines can be employed in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amides and other reduced forms of the amine group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary, but common targets include G-protein coupled receptors, ion channels, and enzymes involved in neurotransmitter metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethan-1-amine: Similar structure but with a morpholine ring instead of a piperidine ring.
2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
2-(4-tert-butylphenyl)-2-(azepan-1-yl)ethan-1-amine: Similar structure but with an azepane ring instead of a piperidine ring.
Uniqueness
2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethan-1-amine is unique due to the presence of the piperidine ring, which can confer specific pharmacological properties and reactivity patterns. The tert-butylphenyl group also contributes to its distinct chemical behavior, influencing its solubility, stability, and interactions with biological targets.
Propriétés
IUPAC Name |
2-(4-tert-butylphenyl)-2-piperidin-1-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-17(2,3)15-9-7-14(8-10-15)16(13-18)19-11-5-4-6-12-19/h7-10,16H,4-6,11-13,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOOYHFTBVTTDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CN)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3S,5S)-4-[(tert-butoxy)carbonyl]-5-ethylmorpholine-3-carboxylic acid](/img/structure/B2468827.png)
![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2468828.png)

methanamine](/img/structure/B2468831.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/new.no-structure.jpg)
![1-({2-[2-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxolan-2-yl}methyl)-1H-1,2,4-triazole](/img/structure/B2468833.png)


![1-[4-(azepane-1-sulfonyl)benzoyl]-2-(ethylsulfanyl)-1H-1,3-benzodiazole](/img/structure/B2468838.png)


![1-(4-methoxyphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea](/img/structure/B2468845.png)
![2-[(2-methoxyphenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2468846.png)

